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Estradiol

Cat. No.: B1174388
CAS No.: 17916-67-5
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Description

Historical Context of Estradiol (B170435) Stereochemical Discovery

The history of estrogen discovery is a significant chapter in endocrinology. The isolation and purification of estrogens, including estrone (B1671321), estriol (B74026), and this compound, were pivotal achievements in the early 20th century. Edward Doisy and Alfred Butenandt were key figures, with Doisy successfully isolating and purifying estrone and later discovering estriol and this compound. nih.gov Butenandt was awarded the Nobel Prize for this work. nih.gov Early research quickly established that estrogens are synthesized from androgens, a process later termed aromatization. nih.govoup.com The characterization of the aromatase enzyme and its mechanism further elucidated the biosynthetic pathways. nih.gov

The recognition of the stereochemical nature of steroids and its importance for biological activity emerged as scientists began to understand the relationship between molecular structure and function. The steroid nucleus, a core structure shared by steroid hormones, contains multiple chiral centers, leading to the possibility of numerous stereoisomers. slideshare.net The specific configuration at these centers, particularly at C17 in the case of this compound, was found to be critical for biological activity. herbex.tn The identification of estrogen receptors (ERs) by Elwood Jensen using radiolabeled this compound provided a crucial tool for understanding how these molecules exert their effects at the cellular level and highlighted the specificity of receptor binding, which is inherently linked to stereochemistry. oup.comoup.com

Rationale for Investigating Non-Natural this compound Enantiomers and Racemic Mixtures

While 17β-estradiol is the primary and most potent endogenous estrogen, the investigation of non-natural this compound enantiomers and racemic mixtures like DL-estradiol in chemical biology research is driven by several key rationales:

Understanding Structure-Activity Relationships: Studying how different stereoisomers interact with biological targets, such as estrogen receptors (ERα and ERβ) and other proteins, helps to delineate the precise structural requirements for binding and activation. herbex.tnacs.org Non-natural enantiomers can serve as valuable probes to explore the stereospecificity of these interactions.

Identifying Novel Biological Activities: Non-natural stereoisomers may exhibit different pharmacological profiles compared to the endogenous hormone. For example, 17α-estradiol, a C17 epimer of 17β-estradiol, is considered a weak estrogen in mammals but has shown preferential affinity for ERα over ERβ and has been found to bind and activate the brain-expressed ER-X with greater potency than 17β-estradiol. wikipedia.orgebi.ac.uk This suggests potential for discovering compounds with selective actions or novel therapeutic applications. Research has also explored non-feminizing estrogen analogues for neuroprotection, indicating that some neuroprotective activity might be mediated by non-ER mechanisms or through different receptor subtypes like GPER. nih.govnih.gov

Developing Selective Ligands: Understanding the differential binding of stereoisomers to different receptor subtypes (ERα, ERβ, and GPER) can inform the design of selective estrogen receptor modulators (SERMs) or agonists/antagonists for specific receptors. acs.orgnih.gov This selectivity is desirable for targeting specific pathways or tissues while minimizing unwanted side effects associated with broad estrogenic activity.

Investigating Metabolic Pathways: Studying the metabolism of non-natural stereoisomers can provide insights into the stereoselectivity of enzymes involved in steroid hormone synthesis and degradation. acs.org

Utilizing as Research Tools: Racemic mixtures or individual non-natural enantiomers can be used as reference compounds or tools in assays to study estrogenic activity in various biological and environmental samples. ontosight.ai

Research findings have demonstrated that even subtle changes in stereochemistry, such as the orientation of the hydroxyl group at C17, can drastically alter biological activity. herbex.tn For instance, 17β-estradiol has significantly higher estrogenic potency than 17α-estradiol. wikipedia.org Investigating racemic mixtures like DL-estradiol, which contains both enantiomers, allows for the study of the combined effects and potential interactions between the stereoisomers, although the biological activity is often dominated by the more potent enantiomer.

Fundamental Principles of Stereoisomerism Pertinent to Steroid Hormones

Stereoisomerism refers to compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For steroid hormones like this compound, several aspects of stereoisomerism are particularly pertinent:

Diastereomers and Enantiomers: Stereoisomers that are not mirror images of each other are called diastereomers. Enantiomers are stereoisomers that are non-superimposable mirror images. This compound exists as stereoisomers based on the configuration at various chiral centers, most notably at C17, leading to the 17β-estradiol and 17α-estradiol diastereomers. herbex.tnwikipedia.org DL-estradiol represents a racemic mixture, containing equal amounts of enantiomers. While 17β-estradiol and 17α-estradiol are diastereomers of each other, each can exist as a pair of enantiomers if considering the entire molecule's chirality. However, the term DL-estradiol often refers to a mixture containing the enantiomers of this compound, typically focusing on the C17 stereochemistry in the context of the naturally occurring form.

Conformations: Even with fixed configurations at chiral centers and ring fusions, steroid rings can adopt different conformations (e.g., chair or boat forms for cyclohexane (B81311) rings), although the chair conformation is generally preferred to minimize strain. slideshare.net These conformational preferences can influence how the molecule interacts with its binding partners. Research has shown that different conformations can exist for this compound, differing in the orientation of hydroxyl groups. researchgate.net

Biological Specificity: The precise three-dimensional arrangement of atoms in a steroid hormone is critical for its recognition and binding to specific protein receptors and enzymes. herbex.tngfmer.ch The stereochemical fit between the ligand and the binding site determines the affinity and the resulting biological response. herbex.tngfmer.ch Even minor stereochemical differences can lead to vastly different biological activities. herbex.tngfmer.ch

Understanding these fundamental principles of stereoisomerism is essential for comprehending the diverse biological roles of steroid hormones and for the rational design and interpretation of studies involving this compound and its various stereoisomers in chemical biology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B1174388 Estradiol CAS No. 17916-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
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InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
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Molecular Formula

C18H24O2
Record name estradiol
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DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
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Molecular Weight

272.4 g/mol
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Physical Description

Solid, White powder.
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Boiling Point

445.9±45.0
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Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
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Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
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Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS No.

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
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Melting Point

178.5 °C, 178-179 °C
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Advanced Synthetic Methodologies for Estradiol Stereoisomers

Enantioselective Total Synthesis of Estradiol (B170435) and Diverse Analogues

The enantioselective total synthesis of this compound and its analogues represents a significant achievement in organic chemistry, allowing access to specific stereoisomers without relying on resolution of racemic mixtures. Various strategies have been developed, often employing asymmetric catalysis to control the stereochemistry from the early stages of the synthesis.

Organocatalytic Approaches in Stereoselective this compound Synthesis

Organocatalysis has emerged as a powerful tool for constructing the steroid core with high stereocontrol. Chiral secondary amine catalysts, for instance, have been successfully employed in key steps. One notable example involves the use of a chiral secondary amine catalyst in a Michael addition reaction, which is a crucial step in building complex molecular architectures like steroids. mdpi.com A domino Michael/intramolecular aldol (B89426) reaction catalyzed by diphenylprolinol silyl (B83357) ether has been shown to afford bicyclo[4.3.0]nonane derivatives, corresponding to the C and D rings of steroids, with excellent enantioselectivity. researchgate.netorgsyn.org This intermediate, containing a newly generated all-carbon quaternary center, can then be efficiently converted into this compound methyl ether. orgsyn.org

Table 1: Example of Organocatalytic Michael/Aldol Domino Reaction in this compound Methyl Ether Synthesis

CatalystReaction TypeProduct Bicyclo[4.3.0]nonaneEnantioselectivity (ee)Citation
Diphenylprolinol silyl etherMichael/intramolecular AldolC, D ring intermediateExcellent researchgate.netorgsyn.org

Organocatalytic approaches have also been applied to other transformations relevant to steroid synthesis, including asymmetric cycloaddition reactions. mdpi.comnih.gov

Diastereoselective and Enantioselective Reduction Strategies for Steroid Cores

Stereoselective reduction reactions are essential for controlling the configuration of hydroxyl groups and saturated ring junctions in the steroid structure. Both diastereoselective and enantioselective reduction methods have been explored.

Enantioselective enzymatic reduction processes have been developed for oxosteroid compounds, utilizing hydroxysteroid dehydrogenases in the presence of cofactors like NADH or NADPH. google.com These enzymatic methods can achieve enantioselective reduction of keto groups at various positions on the steroid skeleton, including positions 3, 7, 11, 12, or 17. google.com

Diastereoselective reduction is particularly important for establishing the correct relative stereochemistry between different centers. For example, the reduction of estrone (B1671321) (a 17-ketosteroid) can yield either 17α-estradiol or 17β-estradiol, which are diastereoisomers. csic.es Meerwein-Ponndorf-Verley (MPV) reduction conditions using catalysts like Zr-containing MOF-808 have demonstrated diastereoselectivity in the reduction of ketosteroids, including the conversion of estrone to this compound. csic.esnih.gov Interestingly, this method has shown the ability to diastereoselectively produce the less common 17α-hydroxy derivatives in a single step under thermodynamic control. csic.esnih.gov

Table 2: Diastereoselective Reduction of Estrone using MOF-808

SubstrateCatalystConditionsMajor ProductConversionCitation
EstroneZr-containing MOF-808Isopropanol, 393 K17α-estradiol97% (after 8h) csic.es

Another example of stereoselective reduction involves the use of zinc in ethanol (B145695) for the reduction of a protected 6-oxothis compound oxime, yielding the corresponding 6-alpha-aminothis compound derivative with high epimeric excess. nih.gov

Asymmetric Cycloaddition and Michael Addition Reactions in this compound Scaffold Construction

Asymmetric cycloaddition and Michael addition reactions are powerful carbon-carbon bond forming strategies that can efficiently construct the polycyclic steroid framework with control over multiple stereocenters in a single step or sequence.

Asymmetric cycloaddition reactions, such as intramolecular cycloadditions of benzocyclobutene derivatives, have been employed in the total synthesis of this compound, allowing for the stereoselective formation of the steroidal ring system. acs.orgacs.org

Asymmetric Michael addition reactions, often organocatalyzed, are also key transformations. The Michael addition of nitroalkanes to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, has been a central strategy in the synthesis of steroid precursors. mdpi.comorgsyn.org This reaction can generate complex intermediates with high enantioselectivity, which are then carried forward to complete the steroid skeleton. mdpi.comorgsyn.org Another approach involves the asymmetric Michael addition of a ketone enolate ion to an enantiomerically pure α,β-ethylenic sulfoxide, proceeding with high diastereoselectivity in the synthesis of estrone and this compound methyl ethers. sci-hub.seacs.org

Table 3: Asymmetric Michael Addition in this compound Precursor Synthesis

NucleophileElectrophileCatalystProduct TypeStereoselectivityCitation
Nitroalkaneα,β-unsaturated aldehydeChiral secondary amineSteroid precursor (C,D rings)High enantioselectivity mdpi.comorgsyn.org
Ketone enolateα,β-ethylenic sulfoxideNot specified (asymmetric)Steroid precursorHigh diastereoselectivity sci-hub.seacs.org

These asymmetric reactions provide efficient routes to access key intermediates with the desired stereochemistry required for the synthesis of specific this compound stereoisomers.

Synthesis and Derivatization of Specific this compound Stereoisomers and Probes

Beyond the total synthesis of the core this compound structure, methodologies have been developed for the synthesis and derivatization of specific this compound stereoisomers and the creation of probes for biological studies. This involves introducing functional groups or labels at specific positions on the steroid scaffold while maintaining or controlling the existing stereochemistry.

Examples include the stereoselective synthesis of modified this compound derivatives, such as 6-alpha-aminothis compound, which can serve as a precursor for fluorescent probes. nih.gov The synthesis involved the reduction of a protected 6-oxothis compound oxime, yielding the desired epimer with high selectivity. nih.gov

The synthesis of this compound analogues with modifications at various positions, such as 3-substituted derivatives or 16-hydroxymethyl isomers, also requires controlled synthetic routes to ensure the correct stereochemical outcome. mdpi.comnih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this compound and developing tools for studying its interactions with biological targets.

Optimization of Reaction Sequences for Pot-Economical this compound Stereoisomer Synthesis

Table 4: Comparison of this compound Methyl Ether Synthesis Efficiency

Synthesis StrategyNumber of PotsNumber of PurificationsOverall YieldCitation
Initial Synthesis12106.8% researchgate.netchemistryviews.org
Optimized Synthesis5415% researchgate.netdntb.gov.uachemistryviews.org

This emphasis on pot and time economy highlights the ongoing efforts to develop more sustainable and efficient synthetic routes to complex molecules like this compound stereoisomers. rsc.org

Molecular Interactions and Receptor Dynamics of Estradiol Stereoisomers

Estrogen Receptor (ERα, ERβ, GPER) Binding Specificity and Affinity of Estradiol (B170435) Stereoisomers

Estrogens exert their effects primarily through interaction with nuclear estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily. wikipedia.orgfrontiersin.orgacs.org A third receptor, the G protein-coupled estrogen receptor (GPER), also mediates some estrogenic effects, particularly rapid, non-genomic signaling. frontiersin.orgresearchgate.netnih.govahajournals.org

17β-estradiol binds with high and relatively similar affinity to both ERα and ERβ. acs.orgahajournals.orgabcam.com Typical dissociation constant (Kd) values for 17β-estradiol binding to ERs are in the subnanomolar range (0.1–1.0 nM). nih.govabcam.com In contrast, 17α-estradiol generally exhibits a significantly lower binding affinity for both ERα and ERβ compared to 17β-estradiol. wikipedia.orgnih.govnih.gov Some research indicates that 17α-estradiol binds to ERα and ERβ with moderate affinity but very low activity. wikipedia.org However, other studies suggest 17α-estradiol binds to ERα with high affinity, albeit with lower biological potency than 17β-estradiol. nih.gov The difference in affinity between 17β-estradiol and 17α-estradiol for ERα and ERβ can be substantial, with 17β-estradiol showing approximately 100-fold greater binding affinity than 17α-estradiol in some contexts. researchgate.net

GPER also shows specific binding for estrogens, with rapid association and dissociation rates for 17β-estradiol. nih.gov GPER exhibits very low binding affinities for other steroids like testosterone, cortisol, and progesterone, approximately 0.1% of that of 17β-estradiol. nih.gov Notably, GPER shows no specific binding or signaling for the inactive stereoisomer, 17α-estradiol. nih.gov However, one study proposed that 17α-estradiol might be the preferred ligand for a brain-expressed receptor termed ER-X, showing greater potency than 17β-estradiol for this specific receptor. wikipedia.orgresearchgate.net

The binding affinities of this compound stereoisomers to ER subtypes can be summarized as follows:

CompoundERα Binding AffinityERβ Binding AffinityGPER Binding Specificity
17β-EstradiolHigh (0.1-1.0 nM)High (0.1-1.0 nM)Yes
17α-EstradiolLower than 17β-E2Lower than 17β-E2No

Note: Affinity values can vary depending on the experimental system and method used.

Ligand-Induced Conformational Changes within Estrogen Receptor Ligand-Binding Domains

Upon binding to a ligand, estrogen receptors undergo conformational changes, particularly within the ligand-binding domain (LBD). acs.orgnih.govoup.comduke.edu These conformational transitions are crucial for receptor dimerization, nuclear translocation, and interaction with coregulatory proteins, ultimately influencing gene transcription. abcam.comnih.govnih.govresearchgate.net The binding of different ligands, including stereoisomers, can induce distinct conformational changes in ERα and ERβ. duke.edu These distinct conformations are thought to correlate with the specific biological activity elicited by the ligand. duke.edu For nuclear receptors, ligand binding can cause a conformational change, especially in helices 11 and 12 of the AF-2 region, making them accessible for interaction with transcriptional components or coactivators. oup.comoup.comeur.nl Studies using affinity partitioning have shown that upon binding this compound, the estrogen receptor undergoes a significant decrease in surface hydrophobicity, localized to the steroid binding domain. nih.gov

Stereochemical Determinants of Receptor Recognition and Binding Orientation

The estrogen receptor binding site exhibits stereochemical preferences, allowing it to distinguish between ligands with different stereochemistries. oup.comoup.comnih.govnih.gov The precise three-dimensional structure and orientation of a ligand within the binding pocket are critical determinants of receptor recognition and binding affinity. researchgate.netpsu.edu Even subtle stereochemical variations can significantly impact the binding affinity and subsequent biological activity. oup.comresearchgate.netpsu.edu For instance, studies with synthetic stilbene (B7821643) estrogen agonists have demonstrated that the mouse estrogen receptor (mER) exhibits stereospecific binding. oup.comoup.com The presence and orientation of specific substituents on a ligand, such as a methyl group, can influence its binding affinity and biological activity. oup.comoup.com The binding orientation of a ligand relative to endogenous this compound within the ER binding site is also important for its activity. nih.gov

Differential Modulatory Effects of this compound Enantiomers on Receptor Transactivation

The enantiomers of this compound, 17α-estradiol and 17β-estradiol, exhibit differential effects on estrogen receptor transactivation, which is the process by which the ligand-bound receptor activates gene expression. frontiersin.orgresearchgate.netresearchgate.netnih.govmdpi.com While 17β-estradiol is a potent activator of ER-mediated transcription, 17α-estradiol generally shows much lower estrogenic potency. wikipedia.orgnih.gov

The two ER subtypes, ERα and ERβ, can respond differently to various ligands, including the this compound stereoisomers. wikipedia.orgahajournals.orgmdpi.comnih.gov In response to 17β-estradiol, ERα can be a stronger transactivator than ERβ at low receptor concentrations, although ERα activity can self-squelch at higher concentrations, making ERβ a stronger transactivator in that context. ahajournals.org The differential effects of this compound enantiomers on transactivation can also depend on the specific cell type and promoter context. mdpi.comnih.gov

Research on other chiral ligands, such as equol (B1671563) enantiomers, has further highlighted how stereochemistry can lead to opposite effects on ER transactivation depending on the cellular context. mdpi.com These studies suggest that both the AF-1 and AF-2 transactivation functions of the ER can be involved in the transcriptional activity induced by different stereoisomers. mdpi.compnas.org

Investigation of Non-Genomic Signaling Pathways Activated by this compound Stereoisomers

In addition to the classical genomic pathway involving nuclear receptors and gene transcription, estrogens also activate rapid, non-genomic signaling pathways. nih.govahajournals.orgnih.govresearchgate.netsemanticscholar.orgfrontiersin.org These pathways often involve membrane-associated estrogen receptors, including a subset of ERα and ERβ located at the plasma membrane, as well as GPER. ahajournals.orgnih.govsemanticscholar.org Non-genomic signaling can lead to the rapid activation of various intracellular signaling cascades, such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphatidylinositol 3-kinase) pathways, and can occur within seconds or minutes. nih.govnih.govsemanticscholar.orgfrontiersin.org

17β-estradiol is known to activate these rapid non-genomic pathways. ahajournals.orgfrontiersin.org For instance, it can stimulate adenylyl cyclase and trigger the release of membrane-tethered EGF via GPER. nih.gov Non-genomic signaling by 17β-estradiol through ERα and ERβ has been shown to evoke different downstream effects, with ERα non-genomic signaling promoting cell survival and ERβ non-genomic signaling potentially driving cells towards apoptosis in certain cancer cell lines. nih.gov

While 17β-estradiol is active in non-genomic pathways, the activity of 17α-estradiol in these pathways appears to be different. GPER, a key mediator of rapid non-genomic signaling, shows no specific binding or signaling for 17α-estradiol. nih.gov However, 17α-estradiol has been shown to cause smooth muscle relaxation via a non-genomic pathway, similar to 17β-estradiol, although the effect is weaker. wikipedia.org In the brain, 17α-estradiol has been documented to elicit rapid and sustained activation of the MAPK/ERK and PI3K-Akt signaling pathways. nih.gov This suggests that while 17α-estradiol may not activate all the same non-genomic pathways as 17β-estradiol, it can still engage in rapid signaling through specific mechanisms or receptors.

Structure-Activity Relationships (SAR) of this compound Stereoisomers and Chemical Analogues

Understanding the structure-activity relationships of this compound stereoisomers and their chemical analogues is crucial for comprehending their differential biological effects and for the rational design of selective estrogen receptor modulators (SERMs). nih.govresearchgate.netpsu.edu SAR studies aim to identify the structural features of a molecule that are essential for its binding to estrogen receptors and for eliciting a specific biological response. researchgate.netpsu.edunih.gov

Impact of Stereochemical Variations on Receptor Affinity, Selectivity, and Functional Efficacy

Stereochemical variations, such as the difference between the 17α and 17β positions in this compound, have a significant impact on receptor affinity, selectivity between ER subtypes, and functional efficacy. frontiersin.orgahajournals.orgpsu.edunih.gov As discussed earlier, the epimerization at the C17 position from 17β to 17α dramatically reduces the binding affinity for ERα and ERβ and substantially lowers the classical estrogenic potency. wikipedia.orgnih.govnih.gov

Differences in the ligand-binding domains of ERα and ERβ, despite high homology in some regions, contribute to the differential responses of these subtypes to various ligands. frontiersin.orgahajournals.orgpsu.edunih.gov This allows for the possibility of developing ligands that exhibit selectivity for one ER subtype over the other, leading to tissue-specific effects. wikipedia.orgpsu.edunih.govmarquette.edu While 17β-estradiol binds with similar high affinity to both ERα and ERβ, other compounds, including synthetic analogues and phytoestrogens, can show preferential binding or activity towards one subtype. wikipedia.orgpsu.edunih.govnih.govoup.com The stereochemistry of these ligands plays a crucial role in determining this selectivity and their functional profile as agonists or antagonists. nih.govpsu.eduresearchgate.net

CompoundC17 StereochemistryERα AffinityERβ AffinityERα EfficacyERβ Efficacy
17β-EstradiolβHighHighHighHigh
17α-EstradiolαLowerLowerLowLow

Note: This table provides a general comparison based on typical findings. Specific values and relative activities can vary depending on the assay and cellular context.

Principles for Rational Design of Stereoselective Estrogen Receptor Ligands

The distinct interactions and biological activities of this compound stereoisomers provide a foundation for the rational design of stereoselective estrogen receptor ligands. The goal of such design is to create compounds that can selectively bind to and modulate the activity of specific ER subtypes (ERα or ERβ) or differentiate between the stereoisomeric forms of ligands if applicable to therapeutic goals. This selectivity is desirable to potentially target specific pathways or tissues while minimizing off-target effects.

Key principles guiding the rational design of stereoselective ER ligands include:

Understanding Receptor Structure and Flexibility: Detailed knowledge of the three-dimensional structure of ERα and ERβ LBDs, including the amino acid residues lining the binding pocket and the conformational flexibility of the receptor (especially helix 12), is paramount. rcsb.orgpnas.orgresearchgate.netrcsb.org Crystallographic studies and molecular modeling provide insights into how ligands bind and induce conformational changes. rcsb.orgpnas.orgplos.orgrcsb.org

Exploiting Stereochemical Differences: The inherent stereochemical differences between isomers like 17β-estradiol and 17α-estradiol at the C17 position result in distinct spatial arrangements of functional groups. Rational design involves synthesizing ligands with specific stereochemistry to optimize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with complementary residues in the target receptor subtype's binding pocket while minimizing unfavorable interactions with the other subtype or with incorrect stereoisomers. nih.govresearchgate.net

Targeting Specific Residues: Identifying key amino acid residues in the ER binding pocket that interact differently with various stereoisomers or contribute to subtype selectivity is crucial. plos.orgresearchgate.netresearchgate.netnih.gov Mutagenesis studies and molecular modeling can help pinpoint these critical residues, informing the design of ligands that specifically target these interactions. plos.orgresearchgate.netnih.gov

Modulating Helix 12 Conformation: The position and conformation of helix 12 are critical for ER activity. Agonists typically induce a conformation that favors coactivator binding, while antagonists can stabilize a different conformation that recruits corepressors or prevents coactivator recruitment. wikipedia.orgpnas.orgresearchgate.net Rational design aims to create ligands whose interaction with the binding pocket precisely controls the positioning of helix 12 to achieve the desired agonist or antagonist activity, potentially in a stereoselective manner.

Utilizing Computational Approaches: Molecular docking and dynamics simulations are powerful tools in rational ligand design. plos.org These methods can predict the binding modes and affinities of potential ligands, evaluate the impact of stereochemistry on receptor interaction, and screen libraries of compounds for desired selectivity profiles before experimental synthesis and testing. plos.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of lead compounds, including their stereochemistry, and evaluating the impact on receptor binding and activity provides valuable SAR data. This iterative process helps refine design principles and optimize ligand properties for selectivity. nih.govresearchgate.net

The rational design of stereoselective ER ligands leverages a deep understanding of the molecular recognition principles governing the interaction between this compound stereoisomers and estrogen receptors, aiming to develop compounds with tailored pharmacological profiles.

Metabolic Transformations and Enzymatic Stereoselectivity of Estradiol Isomers

Differential Biotransformation Pathways of Estradiol (B170435) Enantiomers

The biotransformation of this compound enantiomers involves various metabolic routes, including oxidation, reduction, and conjugation. These pathways are influenced by the stereochemistry of the this compound molecule, leading to differences in metabolite profiles and subsequent biological activities. Studies comparing the metabolism of 17β-estradiol and its unnatural enantiomer, ent-17β-estradiol, have revealed significant differences in their enzymatic processing, particularly concerning glucuronidation. nih.govnih.gov

Cytochrome P450 Enzyme-Mediated Hydroxylation Profiles of this compound Stereoisomers

Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, primarily through hydroxylation of the aromatic A-ring. The major sites of hydroxylation are the C-2 and C-4 positions, leading to the formation of 2-hydroxythis compound (B1664083) and 4-hydroxythis compound, respectively. psu.edupharmgkb.orgwikipedia.orgoup.com These reactions are catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4. psu.edupharmgkb.orgwikipedia.org

The regioselectivity of hydroxylation can vary depending on the specific CYP enzyme and even among species. For instance, human CYP1A1 and CYP1A2 tend to favor 2-hydroxylation, while human CYP1B1 exhibits a strong preference for 4-hydroxylation of 17β-estradiol. psu.eduwikipedia.orgresearchgate.net Rat CYP1B1, in contrast, shows a preference for 2-hydroxylation. nih.gov While extensive data exist for the CYP-mediated hydroxylation of the natural 17β-estradiol, detailed comparative hydroxylation profiles specifically addressing the unnatural enantiomer (ent-17β-estradiol) by various CYP isoforms are less extensively characterized in the provided search results. However, the general principle of CYP-mediated aromatic hydroxylation is applicable to steroid structures.

UDP-Glucuronosyltransferase (UGT) Stereoselectivity in this compound Conjugation

Glucuronidation, catalyzed by UDP-Glucuronosyltransferases (UGTs), is a major conjugation pathway for this compound and its metabolites, increasing their water solubility and facilitating excretion. UGT enzymes exhibit significant stereoselectivity and regioselectivity in the conjugation of this compound isomers. nih.govnih.govhelsinki.firesearchgate.net

Studies investigating the glucuronidation of 17β-estradiol and ent-17β-estradiol by various human UGT isoforms have demonstrated marked differences in their activity and preferences for conjugation sites (3-OH vs. 17-OH). nih.govnih.govresearchgate.net For example, UGTs of subfamily 1A, such as UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A10, primarily conjugate this compound at the 3-OH position. nih.govresearchgate.net UGT1A10 has shown particularly high activity towards 17β-estradiol glucuronidation at the 3-OH. nih.govresearchgate.net

In contrast, UGTs of subfamily 2B, including UGT2B4, UGT2B7, and UGT2B17, tend to conjugate this compound at the 17-OH position, often exhibiting high stereoselectivity. researchgate.net UGT2B7 has been shown to glucuronidate both 17β-estradiol and 17α-estradiol (epithis compound), showing high affinity for the latter. researchgate.net UGT2B17, however, primarily glucuronidates 17β-estradiol and is nearly inactive towards ent-17β-estradiol and ent-androgens. nih.govresearchgate.net UGT2B15 can glucuronidate both 17β-estradiol and 17α-estradiol at the 3-OH, with a preference for 17α-estradiol. researchgate.net

UGTs from subfamily 2A, such as UGT2A1 and UGT2A2, can glucuronidate both 17β-estradiol and 17α-estradiol at both hydroxyl groups, although often at different rates. helsinki.firesearchgate.net UGT2A1 exhibits a higher degree of regioselectivity than enantioselectivity in the conjugation of these estradiols. nih.gov

The glucuronidation pattern of ent-17β-estradiol by UGT2B enzymes, particularly UGT2B15 and UGT2B17, resembles that of 17α-estradiol more closely than that of 17β-estradiol. nih.govnih.gov UGT1A10 and UGT2A1 are among the most active enzymes in ent-17β-estradiol glucuronidation, with UGT1A10 primarily targeting the 3-OH and UGT2A1 the 17-OH. nih.gov

Enantioselective Formation of this compound Metabolites

The differential activity and selectivity of metabolizing enzymes, particularly UGTs, towards this compound enantiomers lead to the enantioselective formation of glucuronidated metabolites. The specific UGT isoforms present and their relative expression levels in different tissues determine the resulting metabolite profile of DL-estradiol. For instance, the preference of certain UGTs for the 3-OH or 17-OH position and their varying affinities for 17β-estradiol versus ent-17β-estradiol result in different proportions of the corresponding glucuronides being formed from each enantiomer. nih.govnih.govresearchgate.net This enantioselective metabolism can contribute to differences in the pharmacokinetic profiles and potentially the biological disposition of the individual enantiomers present in a DL-estradiol mixture.

Enzyme Kinetics and Regioselectivity in this compound Stereoisomer Metabolism

Kinetic studies provide quantitative insights into the efficiency and specificity of enzymes involved in this compound metabolism. Parameters such as Michaelis constant (Km) and catalytic efficiency (Kcat/Km) reveal the affinity of an enzyme for a substrate and the rate of conversion.

For UGT-mediated glucuronidation, kinetic analyses have shown differences in Km values for 17β-estradiol and ent-17β-estradiol with specific UGT isoforms. For example, the Km value of UGT2A1 for ent-estradiol (B12785838) is significantly higher than for UGT1A10 and UGT2B7, indicating a lower affinity of UGT2A1 for the unnatural enantiomer compared to the other two highly active enzymes. nih.govnih.gov UGT1A10 showed higher rate and affinity for 17β-estradiol compared to 17α-estradiol. researchgate.net

Regioselectivity, the preference for reaction at a specific functional group, is also a critical aspect of this compound metabolism. As discussed, UGTs show distinct regioselectivity for the 3-OH and 17-OH groups of this compound, which is influenced by the UGT isoform and the stereochemistry of the substrate. nih.govresearchgate.netnih.gov Similarly, CYP enzymes exhibit regioselectivity for hydroxylation at the C-2 or C-4 positions of the this compound A-ring. psu.eduwikipedia.orgresearchgate.net The regioselectivity of CYP1B1-mediated hydroxylation of this compound can differ between species, with human CYP1B1 favoring 4-hydroxylation and rat CYP1B1 favoring 2-hydroxylation. researchgate.netnih.gov

Enzyme IsoformSubstrateConjugation/Hydroxylation SiteKm (µM)Kcat (pmol/min/pmol P450 or relative rate)Regioselectivity PreferenceStereoselectivitySource
UGT1A10ent-17β-estradiol3-OHNot specifiedHighest rate3-OHEnantioselective nih.govnih.gov
UGT2A1ent-17β-estradiol17-OHMuch higher~30% of UGT1A10 rate17-OHLess Enantioselective nih.govnih.gov
UGT2B7ent-17β-estradiol17-OHNot specified>10% of UGT1A10 rate17-OHEnantioselective nih.govnih.gov
UGT1A1017β-estradiol3-OHNot specifiedHigher rate and affinity than with epithis compound3-OHDiastereoselective researchgate.net
UGT2B1717β-estradiol17-OHNot specifiedActive17-OHHighly Stereoselective nih.govresearchgate.net
UGT2B17ent-17β-estradiolNot specifiedNot specifiedNearly inactiveNot applicableHighly Stereoselective nih.gov
Human CYP1B117β-estradiol4-hydroxylation1.22+/-0.251.23+/-0.064-hydroxylationNot specified nih.gov
Human CYP1B117β-estradiol2-hydroxylation1.10+/-0.260.33+/-0.02 nih.gov
Rat CYP1B117β-estradiol4-hydroxylation0.61+/-0.230.23+/-0.022-hydroxylationNot specified nih.gov
Rat CYP1B117β-estradiol2-hydroxylation1.84+/-0.730.46+/-0.05 nih.gov

Note: Km values and rates are approximate and may vary depending on experimental conditions. Relative rates are indicated where specific kinetic values were not available in the provided snippets.

Interactive Data Table

Enzyme IsoformSubstrateConjugation/Hydroxylation SiteKm (µM)Kcat (pmol/min/pmol P450 or relative rate)Regioselectivity PreferenceStereoselectivitySource
UGT1A10ent-17β-estradiol3-OHNot specifiedHighest rate3-OHEnantioselective nih.govnih.gov
UGT2A1ent-17β-estradiol17-OHMuch higher~30% of UGT1A10 rate17-OHLess Enantioselective nih.govnih.gov
UGT2B7ent-17β-estradiol17-OHNot specified>10% of UGT1A10 rate17-OHEnantioselective nih.govnih.gov
UGT1A1017β-estradiol3-OHNot specifiedHigher rate and affinity than with epithis compound3-OHDiastereoselective researchgate.net
UGT2B1717β-estradiol17-OHNot specifiedActive17-OHHighly Stereoselective nih.govresearchgate.net
UGT2B17ent-17β-estradiolNot specifiedNot specifiedNearly inactiveNot applicableHighly Stereoselective nih.gov
Human CYP1B117β-estradiol4-hydroxylation1.22+/-0.251.23+/-0.064-hydroxylationNot specified nih.gov
Human CYP1B117β-estradiol2-hydroxylation1.10+/-0.260.33+/-0.02 nih.gov
Rat CYP1B117β-estradiol4-hydroxylation0.61+/-0.230.23+/-0.022-hydroxylationNot specified nih.gov
Rat CYP1B117β-estradiol2-hydroxylation1.84+/-0.730.46+/-0.05 nih.gov

Characterization of Reactive this compound Metabolites and Covalent Adduct Formation

Metabolism of this compound can lead to the formation of reactive intermediates, particularly from catechol estrogens (2-hydroxythis compound and 4-hydroxythis compound). These catechol estrogens can be further oxidized to form reactive semiquinones and quinones. pharmgkb.orgwikipedia.orgoup.comaacrjournals.org These quinone metabolites, such as This compound-3,4-quinone (B1197220), are electrophilic and can react with nucleophilic centers in biological macromolecules like DNA and proteins, forming covalent adducts. pharmgkb.orgwikipedia.orgoup.comaacrjournals.orgnih.govnih.govresearchgate.net

The formation of these reactive metabolites and subsequent covalent adducts is considered a key mechanism by which estrogens may exert toxic effects, including potential involvement in carcinogenesis. pharmgkb.orgwikipedia.orgoup.comaacrjournals.org For example, this compound-3,4-quinone can form depurinating DNA adducts with guanine (B1146940) and adenine (B156593) bases. aacrjournals.org Reactive estrogen metabolites have also been shown to bind covalently to proteins, including serum proteins like human serum albumin and immunoglobulin G, and microtubular proteins like tubulin. oup.comnih.gov Covalent binding to tubulin may impair microtubule assembly, potentially contributing to aneuploidy induction. nih.gov

Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), often coupled with stable isotope labeling and trapping agents like glutathione (B108866) or N-acetylcysteine, are used to identify and characterize these reactive metabolites and their covalent adducts. nih.govresearchgate.net

DL-Estradiol represents the racemic mixture of the two enantiomers of this compound: D-estradiol (also known as 17β-estradiol) and L-estradiol (also known as 17α-estradiol). While D-estradiol is the primary and most potent endogenous estrogen in humans, L-estradiol is significantly less active. The ability to separate, identify, and quantify these stereoisomers is crucial for various applications, including pharmaceutical analysis, environmental monitoring, and research into their distinct biological roles. Advanced analytical and spectroscopic techniques play a vital role in achieving this stereochemical resolution and characterization.

Advanced Analytical and Spectroscopic Characterization of Estradiol Stereoisomers

Spectroscopic Methods for Stereochemical Elucidation of Estradiol (B170435) Isomers

Rotational Spectroscopy for Gas-Phase Structural Determination and Chiral Discrimination

Rotational spectroscopy is a powerful technique for determining the precise gas-phase structures of molecules and can be used for chiral discrimination nih.govuni-hamburg.de. The rotational spectrum of a molecule is uniquely defined by its rotational constants, which are inversely proportional to its moments of inertia nih.gov. Different structural isomers, including conformers and enantiomers (when complexed with a chiral tag), will have distinct moments of inertia and thus different rotational spectra nih.govacs.org.

High-resolution rotational spectroscopy, often performed under the cold, solvent-free conditions of a molecular jet, allows for the resolution and assignment of different conformers of a molecule researchgate.netresearchgate.net. For example, studies on β-estradiol (D-estradiol) using rotational spectroscopy have identified multiple conformers differing in the orientation of their hydroxyl groups acs.orgresearchgate.netresearchgate.net. The high sensitivity of this technique can even allow for the identification of singly substituted 13C isotopologues, providing accurate experimental molecular structures researchgate.net.

Chiral discrimination using rotational spectroscopy can be achieved through techniques like chiral tagging nih.gov. This involves forming non-covalently bound complexes between the chiral molecule of interest (such as the enantiomers of this compound found in DL-estradiol) and an enantiopure chiral tag nih.gov. The resulting complexes are diastereomers, which have distinct 3D structures and thus different rotational constants, allowing them to be differentiated spectroscopically nih.gov. This method can be used to determine the handedness of an enantiomer and, through variations in transition intensities, the enantiomeric excess of a sample nih.gov.

While direct rotational spectroscopy studies specifically on DL-estradiol as a mixture were not prominently found in the search results, the application of this technique to characterize and differentiate the individual enantiomers (D-estradiol and L-estradiol) that comprise DL-estradiol is well-supported nih.govacs.orgresearchgate.netresearchgate.net. The ability of rotational spectroscopy to discern between structurally related molecules and provide gas-phase structures without prior information highlights its potential in analyzing complex mixtures of stereoisomers like DL-estradiol researchgate.netrsc.org.

X-ray Crystallography of this compound Stereoisomers and Receptor Complexes

X-ray crystallography is a primary technique for determining the precise three-dimensional structure of molecules in the crystalline solid state rcsb.orgpnas.org. It has been widely applied to characterize this compound and its complexes, providing insights into its solid-state forms and interactions with biological targets like estrogen receptors rcsb.orgpnas.orgnih.govrsc.orgmdpi.com.

Studies have reported the crystal structures of various forms of this compound, including different crystal forms and solvates rsc.orgresearchgate.net. For instance, the crystal structure of 17β-estradiol (D-estradiol) has been solved, revealing its molecular arrangement and intermolecular interactions in the solid state rsc.org. X-ray diffraction has also been used to characterize the crystallization of this compound within polymeric matrices, such as those used in transdermal drug delivery systems researchgate.net.

Crucially, X-ray crystallography has been instrumental in understanding the interaction of this compound with estrogen receptors (ERs), particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) wikipedia.orgrcsb.orgpnas.org. The crystal structures of ER ligand-binding domains (LBDs) complexed with this compound (specifically, the biologically active 17β-estradiol) have revealed the atomic details of how this compound binds within the receptor pocket rcsb.orgpnas.org. These structures show how this compound's unique functional groups interact with specific residues in the receptor, explaining the basis of ligand binding and receptor activation rcsb.orgpnas.org. For example, the 2.8-Å crystal structure of the complex formed by this compound and the human estrogen receptor-alpha ligand binding domain (hERαLBD) has been described, detailing the hormone-binding pocket and the mechanism by which the receptor distinguishes this compound rcsb.orgpnas.org.

While direct X-ray crystallography studies on DL-estradiol as a racemic mixture were not specifically highlighted, the technique is fundamental for determining the absolute configuration and conformation of the individual enantiomers (D-estradiol and L-estradiol) in the solid state nih.gov. Comparing the crystal structures of different stereoisomers and their complexes with receptors can provide valuable information about the structural basis of their differing biological activities.

Evaluation of Immunoassay Performance for Differentiating this compound Stereoisomers

Immunoassays are widely used analytical methods that rely on the specific binding of antibodies to target molecules. For this compound, immunoassays are employed for detection and quantification. However, differentiating between closely related stereoisomers like D-estradiol and L-estradiol using immunoassays can be challenging due to the potential for cross-reactivity of the antibodies.

The ability of an immunoassay to differentiate between stereoisomers depends on the specificity of the antibodies used. Antibodies raised against one stereoisomer may exhibit some degree of binding to other stereoisomers, leading to inaccurate measurements if the assay is intended to be specific for a single form. The search results did not provide detailed research findings specifically evaluating the performance of immunoassays for differentiating DL-estradiol or its individual enantiomers. However, the general principle of immunoassay specificity suggests that careful validation is required when applying these methods to analyze samples containing multiple this compound stereoisomers to ensure accurate and isomer-specific results. The development of highly specific antibodies that can selectively bind to only one enantiomer is crucial for achieving accurate differentiation using immunoassay techniques.

Computational and Theoretical Studies on Estradiol Stereoisomers

Quantum Chemical and Molecular Mechanics Calculations for Conformational Landscapes of Estradiol (B170435) Stereoisomers

Conformational analysis explores the energetically favorable spatial arrangements of a molecule iupac.org. Quantum chemical methods and molecular mechanics are employed to compute conformational energies iupac.org. These calculations help to understand the preferred shapes and flexibility of this compound stereoisomers.

Studies utilizing density functional theory (DFT), a quantum chemical method, have been performed to optimize the equilibrium conformation of the this compound molecule, typically referring to 17β-estradiol researchgate.net. These calculations can determine bond lengths, angles, and dihedral angles, providing a detailed picture of the molecular geometry researchgate.net. For instance, the cyclohexane (B81311) B and C rings in 17β-estradiol are typically found in a chair conformation researchgate.net.

Molecular mechanics calculations, often used in conjunction with conformational search methods like systematic searches, random searches, Monte Carlo, and molecular dynamics, help to explore the potential energy surface of a molecule and identify various stable conformers iupac.org. Comparing the conformational landscapes of 17α-estradiol and 17β-estradiol using these methods can reveal differences in their flexibility and preferred three-dimensional structures, which may influence their interaction with receptors.

Combining quantum mechanical and molecular mechanics (QM/MM) methods allows for the study of molecular interactions, such as hydrogen bonding and electrostatic interactions, at a more accurate level by treating a specific region quantum mechanically while the rest of the system is handled by molecular mechanics rsc.org. This approach has been used to understand the charge density distribution of estrogens, including 17β-estradiol and 17α-estradiol, in the active site of estrogen receptors rsc.org.

Molecular Docking and Dynamics Simulations of this compound Stereoisomer-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor plos.org. This method estimates the binding affinity between the ligand and the receptor. Molecular dynamics (MD) simulations extend docking studies by simulating the movement of the ligand and receptor over time, providing insights into the stability of the complex, conformational changes, and the nature of interactions researchgate.netnih.gov.

Studies have utilized molecular docking to investigate the binding interactions of 17β-estradiol and its derivatives with human estrogen receptors (ER) alpha (ERα) and beta (ERβ) plos.org. These studies aim to characterize the binding modes and identify key residues involved in the interaction plos.org. For 17β-estradiol, the hydroxyl groups play a crucial role in hydrogen bonding interactions within the estrogen receptor binding site researchgate.net. For example, the hydroxyl group at position 17β forms strong hydrogen bonds with residues like Arg394 and His524 in ERα rsc.org.

Molecular dynamics simulations have been employed to study the dynamic binding patterns of agonists, such as 17β-estradiol, in the ligand-binding pocket of ERα nih.gov. These simulations can reveal how the ligand and the receptor protein move and interact over time, providing a more complete picture than static docking poses nih.gov. Free energy calculations, often performed in conjunction with MD simulations, can provide a more accurate estimation of binding affinities researchgate.net.

Comparing the binding of 17α-estradiol and 17β-estradiol to estrogen receptors using docking and dynamics simulations can help explain their differential binding affinities and biological potencies nih.gov. While 17α-estradiol can bind to estrogen receptors, its affinity is generally lower than that of 17β-estradiol nih.gov. Computational studies can elucidate the structural reasons behind these differences in binding.

Prediction of Stereoisomer-Specific Biological Activities and Binding Affinities through In Silico Models

In silico models, including quantitative structure-activity relationship (QSAR) models and other computational approaches, are used to predict the biological activities and binding affinities of compounds based on their chemical structures jst.go.jpresearchgate.net. These models can help to prioritize compounds for experimental testing and to understand the structural features that contribute to activity researchgate.netfrontiersin.org.

QSAR models aim to establish a relationship between molecular descriptors (numerical representations of chemical structure) and biological activity or binding affinity frontiersin.org. For estrogen receptor binding, QSAR models have been developed to predict the relative binding affinity of chemicals researchgate.net. These models can incorporate various molecular descriptors, including 2D and 3D features researchgate.net.

While QSAR models can be effective for predicting the activity of compounds structurally similar to those in the training set, molecular docking analysis can be more versatile for predicting the binding of structurally diverse compounds plos.org. Integrating QSAR models with molecular docking can provide a more robust approach for predicting estrogen receptor binding amazonaws.com.

Studies have investigated the relationship between the predicted binding affinity from in silico models and the experimentally determined biological activity of this compound stereoisomers nih.gov. While a good correlation between relative binding affinity and biological potency is often observed, it is not always perfect, highlighting the complexity of the relationship between binding and downstream biological effects nih.gov. Computational models can help to explore the factors that contribute to these differences, such as the stability of the ligand-receptor complex and the influence on receptor conformation.

Biological and Environmental Implications of Estradiol Stereoisomers

Differential Biological Effects of Estradiol (B170435) Stereoisomers in Preclinical Research Models

Preclinical research has highlighted significant differences in the biological activities of this compound stereoisomers, particularly between the naturally occurring 17β-estradiol and the less estrogenic 17α-estradiol. These differences are observed across various systems, including the nervous and endocrine systems.

Neurobiological and Central Nervous System Modulation by this compound Enantiomers

This compound, particularly the 17β isomer, plays a crucial role in modulating the central nervous system (CNS), influencing processes such as mood, cognition, and neuroprotection news-medical.netnih.gov. Research indicates that estrogens affect various neurotransmitter systems, including serotonergic, dopaminergic, noradrenergic, and cholinergic pathways news-medical.net.

Studies comparing this compound stereoisomers have revealed differential effects on neurobiological endpoints. While 17β-estradiol is a potent agonist for the classical estrogen receptors (ERα and ERβ), 17α-estradiol has significantly lower estrogenic potency at these receptors wikipedia.orgacs.org. However, 17α-estradiol has shown comparable neuroprotective effects to 17β-estradiol in some preclinical models of cerebral ischemia, suggesting the involvement of non-receptor-mediated mechanisms or alternative receptor targets like ER-X, for which 17α-estradiol may have a higher relative potency ahajournals.orgnih.govmdpi.com. Both 17α-estradiol and 17β-estradiol have been shown to induce rapid changes in hippocampal synaptic plasticity, although 17α-estradiol appeared to be more potent in inducing spine synapse formation in the CA1 hippocampal subfield in ovariectomized rats at certain doses oup.com.

In terms of receptor binding, while 17β-estradiol has a much higher affinity for ERα and ERβ compared to 17α-estradiol, both stereoisomers can have equal affinity for the putative ER-X receptor in the brain nih.gov. This suggests that the neurobiological effects of different this compound stereoisomers can be mediated through both classical and non-classical receptor mechanisms, contributing to their differential profiles.

Endocrine System Responses to Specific this compound Isomers

The endocrine system is highly responsive to this compound, with 17β-estradiol being a key regulator of reproductive cycles and the development of female secondary sexual characteristics wikipedia.orgbritannica.com. It primarily exerts its effects by binding to and activating nuclear estrogen receptors, ERα and ERβ, which are ligand-regulated transcription factors nih.govguidetopharmacology.org.

Differential binding affinities and activation profiles at ERα and ERβ contribute to the varied endocrine responses elicited by this compound stereoisomers. 17β-estradiol is a strong agonist for both ERα and ERβ guidetopharmacology.org. 17α-estradiol, while having significantly lower affinity for ERα and ERβ compared to 17β-estradiol, can still bind to these receptors and may exhibit some tissue-specific effects wikipedia.orgacs.org. The two ER isoforms, ERα and ERβ, can have opposing physiological effects, with ERα activation often linked to cell proliferation and ERβ activation associated with antiproliferative and anti-inflammatory responses acs.org. The differential activation of these receptors by various this compound isomers and other estrogenic compounds can lead to diverse endocrine outcomes.

Comparative Analysis of Systemic Biological Activities of this compound Stereoisomers

Beyond neurobiological and endocrine effects, the systemic biological activities of this compound stereoisomers also differ. These differences stem from variations in receptor binding, metabolism, and potential interactions with other biological pathways.

Studies comparing 17α-estradiol and 17β-estradiol have shown that while 17β-estradiol is the more potent systemic estrogen, 17α-estradiol is not entirely devoid of biological activity and can exert effects through mechanisms independent of classical ER activation ahajournals.orgmdpi.com. For instance, 17α-estradiol has demonstrated neuroprotective effects comparable to 17β-estradiol in certain contexts, suggesting shared or parallel mechanisms of action in the CNS that may not solely rely on high-affinity binding to ERα or ERβ ahajournals.orgmdpi.com. The differential systemic effects underscore the importance of considering the specific stereoisomer when evaluating the biological impact of this compound exposure.

Environmental Presence, Fate, and Stereoselective Degradation of this compound Isomers

This compound stereoisomers, particularly 17β-estradiol and 17α-estradiol, are environmental contaminants detected in various matrices, including water and sediment, often originating from human and animal waste acs.orgacs.orgresearchgate.net. Their presence in the environment is a concern due to their potential endocrine-disrupting properties.

Biotransformation and Persistence of this compound Stereoisomers in Environmental Matrices

The fate of this compound stereoisomers in the environment is significantly influenced by biotransformation processes, which can be stereoselective. Studies in sediments have shown that the degradation of this compound isomers is stereoselective, with 17β-estradiol often decaying more rapidly than 17α-estradiol acs.orgnih.gov.

A key transformation pathway for both 17α- and 17β-estradiol in the environment is the oxidation to estrone (B1671321) (E1) acs.orgacs.orgxmu.edu.cn. This conversion can occur under both aerobic and anaerobic conditions, although degradation rates are generally higher under aerobic conditions xmu.edu.cn. Interestingly, under anaerobic conditions, a reversible transformation between estrone and the this compound isomers (both 17α and 17β) has been observed, which can lead to the regeneration of this compound isomers from estrone, potentially prolonging their persistence in the environment acs.orgxmu.edu.cnillinois.edu. This interconversion suggests that sediments can act as both a sink and a source of the more estrogenic 17β-estradiol acs.org.

The persistence of this compound isomers in environmental matrices is also affected by factors such as the presence of organic matter and microbial communities nih.govscielo.br. In sediments with abundant organic matter and nutrients, the degradation rates of both isomers may not be significantly changed by their co-occurrence, while in nutrient-limited sandy sediment, co-occurrence can decrease dissipation rates acs.orgnih.gov.

Ecotoxicological Relevance of Stereoisomeric this compound Forms

The presence of estrogenic compounds, including this compound stereoisomers, in the environment poses ecotoxicological risks, particularly to aquatic organisms. These compounds can act as endocrine disruptors, interfering with the hormonal systems of exposed organisms.

The differential biological activities of this compound stereoisomers contribute to their varying ecotoxicological relevance. While 17β-estradiol is recognized as a potent endocrine disruptor even at low concentrations, 17α-estradiol, despite its lower estrogenic potency in mammalian systems, can still exert estrogenic effects in some non-mammalian species or through alternative mechanisms researchgate.net. The stereoselective degradation and interconversion between this compound isomers and estrone in the environment mean that the total estrogenic activity in a given matrix is a complex interplay of the concentrations and activities of each form acs.org. The potential for the less active estrone to be converted back to the more potent 17β-estradiol in certain environmental conditions highlights the importance of considering these transformations when assessing the ecotoxicological risk posed by this compound contamination acs.orgscielo.br.

Data Tables

Property / Effect17β-Estradiol (D-Estradiol)17α-EstradiolL-Estradiol (Synthetic Enantiomer)
Estrogenic Potency (Classical ERs)High wikipedia.orgacs.orgLow (~100-fold lower than 17β-estradiol) wikipedia.orgacs.orgGenerally considered inactive ahajournals.org
Affinity for ERα and ERβHigh acs.orgguidetopharmacology.orgSignificantly lower than 17β-estradiol wikipedia.orgacs.orgInformation not readily available
Affinity for putative ER-X (Brain)Equal affinity to 17α-estradiol in some studies nih.govEqual affinity to 17β-estradiol in some studies nih.govInformation not readily available
Neuroprotective EffectsObserved in preclinical models ahajournals.orgnih.govmdpi.comComparable to 17β-estradiol in some studies ahajournals.orgmdpi.comAs potent as E2 in protecting cerebral tissue from MCAO in one study ahajournals.org
Induction of Hippocampal Spine SynapsesInduces rapid formation oup.comMore potent than 17β-estradiol at certain doses oup.comInformation not readily available
Degradation Rate in SedimentDecays more rapidly than 17α-estradiol in some studies acs.orgnih.govDecays slower than 17β-estradiol in some studies acs.orgnih.govInformation not readily available
Conversion to Estrone (E1)Primarily converted to E1 acs.orgacs.orgxmu.edu.cnPrimarily converted to E1 acs.orgacs.orgxmu.edu.cnInformation not readily available
Regeneration from EstroneCan be regenerated from E1 under anaerobic conditions acs.orgxmu.edu.cnCan be regenerated from E1 under anaerobic conditions acs.orgxmu.edu.cnInformation not readily available

Emerging Research Directions on Stereoisomer-Specific Effects in Biological Systems

Emerging research is increasingly focused on differentiating the biological effects of this compound stereoisomers, particularly 17β-estradiol (the primary endogenous estrogen) and its epimer 17α-estradiol. While 17β-estradiol is well-established for its potent estrogenic activity mediated primarily through nuclear estrogen receptors (ERα and ERβ), 17α-estradiol, often considered less active, is revealing distinct biological roles and mechanisms. hmdb.cawikipedia.org DL-Estradiol, being a racemic mixture, contains equal parts of these two enantiomers, and understanding the specific contributions of each is crucial.

One significant area of emerging research is the neuroprotective potential of this compound stereoisomers. Studies in cellular and animal models of neurological injury, such as ischemia and Alzheimer's disease, indicate that both 17α-estradiol and 17β-estradiol can exert neuroprotective effects. nih.govnih.govcas.czahajournals.orgalzdiscovery.orgoup.comnih.gov Interestingly, some research suggests that 17α-estradiol may be as potent as or even more potent than 17β-estradiol in certain neuroprotection paradigms, sometimes acting through mechanisms that may not solely involve the classical nuclear estrogen receptors ERα and ERβ. nih.govnih.govahajournals.orgalzdiscovery.orgoup.comnih.govpnas.org For example, 17α-estradiol has been shown to activate intracellular signaling pathways like MAPK/ERK and PI3-kinase-Akt, which are associated with cell survival. nih.govoup.comnih.gov Furthermore, studies are exploring the potential of 17α-estradiol in mitigating oxidative stress and reducing brain lesion size after ischemic events. nih.govcas.czalzdiscovery.org

Research is also investigating the differential effects of this compound stereoisomers on metabolic parameters and aging. Studies in male mice have shown that 17α-estradiol treatment can improve metabolic health, decrease body weight, and extend lifespan, and these effects appear to be mediated, at least in part, through estrogen receptor alpha (ERα). alzdiscovery.orgelifesciences.orgbiorxiv.org This is a notable finding, as 17α-estradiol has a significantly reduced binding affinity for ERα and ERβ compared to 17β-estradiol. hmdb.caelifesciences.orgbiorxiv.org Emerging data suggests that 17α-estradiol might act through ERα in specific tissues like the liver and hypothalamus to modulate metabolism. elifesciences.orgbiorxiv.org

The interaction of this compound stereoisomers with estrogen receptors is another active area of investigation. While 17β-estradiol binds potently to both ERα and ERβ, the binding affinity of 17α-estradiol is considerably lower for these classical receptors. hmdb.caelifesciences.orgbiorxiv.org However, emerging evidence points to the potential involvement of novel or membrane-associated estrogen receptors, such as ER-X, which may exhibit higher affinity for 17α-estradiol and mediate some of its rapid, non-genomic effects. oup.comnih.govnih.gov Studies are also exploring how the stereochemistry at the C17 position influences binding and activation of different receptor subtypes and downstream signaling pathways. mdpi.com

Furthermore, research is uncovering stereoisomer-specific effects in other biological systems, including the cardiovascular and immune systems. Studies have demonstrated differential effects of 17α- and 17β-estradiol on vascular function, such as the contraction of coronary arteries. nih.govahajournals.orgnih.gov In the immune system, while both stereoisomers can have immunomodulatory effects, synthetic analogs like 17α-ethinyl this compound have shown distinct impacts on immune cell development and responses compared to 17β-estradiol. oup.com

The complexity of stereoisomer-specific effects is highlighted by findings that the biological activity can vary depending on the tissue, the specific biological endpoint being measured, and potentially the presence and activity of different receptor subtypes and signaling pathways. ahajournals.orgnih.govnih.gov For instance, while 17α-estradiol shows lower estrogenic potency in stimulating uterine growth compared to 17β-estradiol, it can still exhibit biological activity, such as inducing uterine relaxation. nih.gov

Emerging research is utilizing advanced techniques, including single-nucleus transcriptomic sequencing, to understand the molecular mechanisms underlying the stereoisomer-specific actions of this compound, particularly in complex tissues like the hypothalamus. elifesciences.org These studies aim to identify specific neuronal populations and genetic pathways targeted by each stereoisomer, providing deeper insights into their distinct physiological roles.

The following table summarizes some of the reported differential effects of 17α-estradiol and 17β-estradiol in various biological contexts:

Biological System/Effect17β-Estradiol17α-EstradiolNotes / Reference(s)
Neuroprotection (in vitro/vivo)Potent neuroprotective effects. nih.govnih.govcas.czahajournals.orgalzdiscovery.orgNeuroprotective effects, potentially similar potency in some models. nih.govnih.govcas.czahajournals.orgalzdiscovery.orgMay involve both classical and non-classical receptor mechanisms. ahajournals.orgoup.comnih.govpnas.org
Estrogen Receptor Binding (ERα/β)High affinity binding and activation. wikipedia.orgSignificantly lower affinity binding. hmdb.caelifesciences.orgbiorxiv.orgEmerging research on novel/membrane receptors (ER-X). oup.comnih.govnih.gov
Metabolic Health / LifespanEstablished roles in metabolism.Improves metabolic parameters and extends lifespan in male mice. alzdiscovery.orgelifesciences.orgbiorxiv.orgEffects potentially mediated via ERα in liver/hypothalamus. elifesciences.orgbiorxiv.org
Uterine Activity (Relaxation)Induces relaxation. nih.govInduces relaxation, lower potency than 17β-estradiol. nih.govNon-genomic action. nih.gov
Uterine Activity (Growth)Induces uterotrophic response. nih.govCan antagonize 17β-estradiol-induced growth. nih.govGenomic action. nih.gov
Vascular FunctionAffects vascular tone and receptor expression. nih.govscielo.brDifferential effects on vascular contraction observed. nih.govahajournals.orgEffects can vary between arterial and venous beds. nih.gov

These emerging research directions underscore the increasing recognition that this compound stereoisomers, particularly 17α-estradiol, possess distinct biological activities that warrant further investigation beyond the classical understanding dominated by 17β-estradiol. Continued research into the stereoisomer-specific mechanisms of action is crucial for a comprehensive understanding of their roles in biological systems and their potential therapeutic implications.

Q & A

Q. How do researchers validate DL-Estradiol assay specificity in the presence of structurally similar metabolites?

  • Methodological Answer : Specificity is validated by analyzing cross-reactivity with metabolites (e.g., estrone, estriol) using chromatographic separation and high-resolution MS. For immunoassays, parallel analysis via LC-MS/MS identifies false positives. Method comparison studies (Bland-Altman plots) quantify agreement between techniques .

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